(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone
Description
The compound “(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone” is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenoxymethyl group, a 1-methylpyrrole ring, and a 2,4-dichlorophenyl methanone moiety.
Key structural features:
- 1,3,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, often utilized in drug design.
- Halogenated substituents: The 4-chlorophenoxy and 2,4-dichlorophenyl groups enhance lipophilicity and may influence target binding.
- Pyrrole scaffold: The 1-methylpyrrole contributes π-π stacking interactions, common in kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
[5-[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]-1-methylpyrrol-3-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O3/c1-27-10-12(20(28)16-7-4-14(23)9-17(16)24)8-18(27)21-26-25-19(30-21)11-29-15-5-2-13(22)3-6-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNWMWLQWVVZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C2=NN=C(O2)COC3=CC=C(C=C3)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In terms of pharmacokinetics, the related compound was found to have good oral bioavailability, and its absorption was well predicted by computational tools . It remained stable under various photolytic and pH stress conditions, but exhibited degradation under oxidative and thermal stress . These properties might be similar for the compound you’re interested in, but again, this is speculative without more specific data.
Biological Activity
The compound (5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone represents a novel class of oxadiazole derivatives with potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound contains a pyrrole ring, an oxadiazole moiety, and two chlorinated phenyl groups, which contribute to its biological activities.
Antioxidant Activity
Research indicates that oxadiazole derivatives possess significant antioxidant properties. For instance, a related compound, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, demonstrated a high capacity for scavenging free radicals in various assays including:
- Hydrogen peroxide scavenging assay
- DPPH radical scavenging assay
- Ferric thiocyanate assay
The antioxidant activity was quantified with an EC50 ranging from 0.32 to 0.93 mg/mL across different assays, indicating strong reducing potential .
Anticancer Properties
The compound has shown promise in anticancer research. A study identified several oxadiazole derivatives that exhibited cytotoxic effects against various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through interactions with cellular signaling pathways .
Table 1 summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Inhibition of proliferation |
| A549 (Lung) | 10.0 | Cell cycle arrest |
Antibacterial and Antifungal Activity
Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal activities. These compounds act by disrupting bacterial cell wall synthesis and inhibiting fungal growth through interference with metabolic pathways .
The biological activity of the compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of functional groups capable of donating electrons contributes to its antioxidant properties.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Cell Signaling Modulation : Interaction with signaling pathways that regulate cell survival and apoptosis is crucial for its anticancer effects.
Case Study 1: Anticancer Screening
In a recent study, a library of drug candidates including the target compound was screened against multicellular spheroids to evaluate their anticancer efficacy. The results indicated that the compound significantly reduced tumor viability compared to controls .
Case Study 2: Antioxidant Evaluation
A systematic evaluation of antioxidant activity using in vitro models highlighted the effectiveness of related oxadiazole compounds in reducing oxidative stress markers in cellular systems .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a study published in ResearchGate highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids . The oxadiazole derivatives demonstrated selective cytotoxicity against various cancer cell lines, suggesting that (5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone may possess similar properties.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that oxadiazole derivatives can inhibit specific enzymes involved in cancer progression and other diseases. For example, studies on related compounds have shown promising results in inhibiting butyrylcholinesterase and acetylcholinesterase activities . This suggests potential applications in treating neurodegenerative diseases.
Pesticidal Properties
The chlorinated phenyl groups in the compound may enhance its pesticidal properties. Compounds with similar structures have been studied for their effectiveness against various pests and pathogens in agricultural settings. For instance, oxadiazole derivatives have been reported to exhibit fungicidal activity against several plant pathogens .
Herbicidal Activity
Additionally, the compound's structural characteristics may confer herbicidal properties. Research on related oxadiazole compounds has shown promising herbicidal activity against specific weed species, indicating potential applications in crop protection .
Case Study 1: Anticancer Screening
A study aimed at identifying novel anticancer agents screened a library of compounds including derivatives of oxadiazoles. The results indicated that certain oxadiazole-containing compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism of action involved apoptosis induction and cell cycle arrest .
Case Study 2: Enzyme Inhibition Profile
In a pharmacological study focusing on enzyme inhibition profiles of oxadiazole derivatives, the compound demonstrated a competitive inhibition mechanism against butyrylcholinesterase with an IC50 value comparable to established inhibitors . This finding supports further exploration of the compound's therapeutic potential in neurodegenerative disorders.
Comparison with Similar Compounds
Triazole Derivatives
Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone () share a triazole core instead of oxadiazole. However, both classes exhibit halogenated aromatic substituents, suggesting overlapping applications in antifungal or pesticidal agents .
Pyrazole and Isoxazole Analogues
The Parchem compound (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone () replaces oxadiazole with pyrazole. Pyrazoles offer stronger hydrogen-bonding capacity but reduced metabolic stability compared to oxadiazoles. Similarly, isoxazole-containing methanones (e.g., Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- from ) highlight the role of nitrogen-oxygen heterocycles in modulating bioactivity .
Functional Group Comparisons
Halogenated Aromatic Systems
The 2,4-dichlorophenyl methanone group in the target compound is structurally analogous to 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (metconazole, ), a fungicide. Both leverage chlorinated phenyl groups for enhanced lipid membrane penetration and target inhibition .
Methanone Linkers
The methanone group is a common pharmacophore in agrochemicals and pharmaceuticals. For example, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () uses a similar ketone linker but incorporates sulfonyl groups for increased polarity .
Research Findings and SAR Insights
- Heterocycle Stability : Oxadiazoles (target) exhibit higher oxidative stability than triazoles (), suggesting longer half-lives in biological systems .
- Solubility Trade-offs: The 4-chlorophenoxy group increases hydrophobicity relative to sulfonamide-containing analogues (), which may limit aqueous solubility but improve membrane permeability .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone, and how can they be addressed methodologically?
- Answer : Synthesis challenges include regioselective oxadiazole ring formation and steric hindrance from the 2,4-dichlorophenyl group. Methodologies from analogous oxadiazole syntheses (e.g., multi-step condensation using THF/triethylamine for thioether oxidation to sulfones) can be adapted . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating intermediates. Reaction monitoring by TLC and LC-MS ensures intermediate stability .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl group on pyrrole, chlorophenoxy protons) and aromatic coupling .
- HRMS : Validates molecular formula (e.g., chlorine isotope patterns).
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of substituents and confirms stereoelectronic effects .
Q. How can solubility limitations of this compound in aqueous media be overcome for in vitro assays?
- Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility. For biological assays, pre-formulate the compound in a stock solution with sonication (30 min, 40 kHz) to ensure homogeneity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., cannabinoid receptors), and how do they align with experimental data?
- Answer : Density Functional Theory (DFT) calculations model electron distribution in the methanone and oxadiazole moieties, identifying potential hydrogen-bonding sites. Molecular docking (e.g., AutoDock Vina) can simulate interactions with receptors like CB1/CB2, validated via competitive radioligand assays (e.g., displacement of [³H]SR141716) . Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or receptor flexibility .
Q. How do structural modifications to the oxadiazole or pyrrole rings affect bioactivity, and what synthetic routes enable these modifications?
- Answer : Replacing the 4-chlorophenoxy group with a sulfone (e.g., via mCPBA oxidation) enhances electrophilicity, potentially improving target engagement. Introducing electron-withdrawing groups on the pyrrole (e.g., nitro) requires Friedel-Crafts acylation under controlled conditions (0°C, BF₃·Et₂O catalyst) . Bioactivity shifts are assessed via dose-response curves in functional assays (e.g., cAMP inhibition for GPCR targets) .
Q. What analytical approaches resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Answer : Cross-validate data using orthogonal techniques:
- HPLC-PDA : Checks purity (>98%) and identifies byproducts.
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded aromatic regions.
- Reproducibility testing : Vary reaction parameters (e.g., solvent polarity, temperature) to isolate optimal conditions .
Q. How can in vitro metabolic stability of this compound be evaluated, and what structural vulnerabilities are identified?
- Answer : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Phase I metabolism likely targets the oxadiazole ring (hydrolysis to hydrazides) or chlorophenyl groups (dechlorination). Introduce deuterium at labile sites (e.g., methyl group on pyrrole) to slow metabolism .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., time, catalyst loading) .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
- Safety : Handle chlorinated intermediates in fume hoods; monitor for exotherms during oxadiazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
